N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-12-15-13(16-20-12)14(2,3)17-21(18,19)10-11-8-6-5-7-9-11/h5-9,17H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUCFNZCUFMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(C)(C)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve scaling up the one-pot method described above, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the oxadiazole ring or the sulfonamide moiety.
Scientific Research Applications
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like carbonic anhydrase, thereby affecting various physiological processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1-phenylmethanesulfonamide is unique due to its specific structural features, such as the 1,2,4-oxadiazole ring and the sulfonamide group, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields further highlight its uniqueness compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
